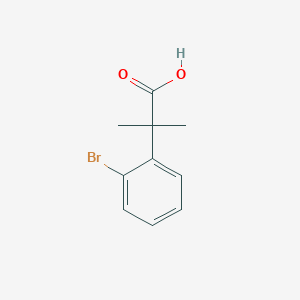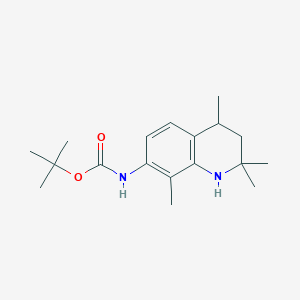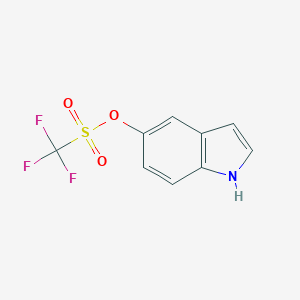
1H-Indol-5-yl trifluoromethanesulfonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1H-Indol-5-yl trifluoromethanesulfonate, also known as 5-Trifluoromethanesulfonylindole, is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. It is a versatile compound that can be used in various fields, including medicinal chemistry, biochemistry, and pharmacology.
Mécanisme D'action
The mechanism of action of 1H-Indol-5-yl trifluoromethanesulfonate is not well understood. However, it is believed to act as a nucleophile and react with electrophilic centers in biological molecules, such as proteins and nucleic acids. This reaction can result in the inhibition of enzymatic activity or the modification of the structure of the biological molecule.
Effets Biochimiques Et Physiologiques
The biochemical and physiological effects of 1H-Indol-5-yl trifluoromethanesulfonate are diverse and depend on the specific application of the compound. In general, it has been shown to inhibit the activity of various enzymes, including protein kinases, proteases, and phosphodiesterases. Additionally, it has been used as a fluorescent probe for the detection of metal ions in biological samples.
Avantages Et Limitations Des Expériences En Laboratoire
One of the significant advantages of 1H-Indol-5-yl trifluoromethanesulfonate is its versatility. It can be used in various fields, including medicinal chemistry, biochemistry, and pharmacology. Additionally, it is relatively easy to synthesize and has a high yield. However, there are also some limitations to its use. For example, it may not be suitable for some applications due to its reactivity with biological molecules. Additionally, it may have limited solubility in some solvents.
Orientations Futures
There are several future directions for the use of 1H-Indol-5-yl trifluoromethanesulfonate in scientific research. One potential area is the development of new inhibitors for protein kinases, proteases, and phosphodiesterases. Additionally, it may be used as a ligand for the synthesis of metal complexes with potential applications in catalysis and materials science. Furthermore, it may have potential applications in the development of new fluorescent probes for the detection of metal ions in biological samples.
Conclusion:
In conclusion, 1H-Indol-5-yl trifluoromethanesulfonate is a versatile compound that has gained significant attention in recent years due to its potential applications in scientific research. It can be used in various fields, including medicinal chemistry, biochemistry, and pharmacology. The synthesis of the compound is relatively simple, and it has a high yield. However, there are also some limitations to its use, such as its reactivity with biological molecules and limited solubility in some solvents. Despite these limitations, there are several future directions for the use of 1H-Indol-5-yl trifluoromethanesulfonate in scientific research, including the development of new inhibitors for enzymes and the synthesis of metal complexes with potential applications in catalysis and materials science.
Méthodes De Synthèse
The synthesis of 1H-Indol-5-yl trifluoromethanesulfonate is a relatively simple process that involves the reaction of indole with trifluoromethanesulfonic anhydride. This reaction results in the formation of a white solid that can be purified through recrystallization. The yield of the reaction is typically high, and the resulting compound is stable and can be stored for an extended period.
Applications De Recherche Scientifique
1H-Indol-5-yl trifluoromethanesulfonate has a broad range of scientific research applications. It can be used as a starting material for the synthesis of various compounds, including inhibitors of protein kinases, proteases, and phosphodiesterases. Additionally, it can be used as a fluorescent probe for the detection of metal ions and as a ligand for the synthesis of metal complexes.
Propriétés
Numéro CAS |
128373-13-7 |
|---|---|
Nom du produit |
1H-Indol-5-yl trifluoromethanesulfonate |
Formule moléculaire |
C9H6F3NO3S |
Poids moléculaire |
265.21 g/mol |
Nom IUPAC |
1H-indol-5-yl trifluoromethanesulfonate |
InChI |
InChI=1S/C9H6F3NO3S/c10-9(11,12)17(14,15)16-7-1-2-8-6(5-7)3-4-13-8/h1-5,13H |
Clé InChI |
BUGATQSIGUQQSV-UHFFFAOYSA-N |
SMILES |
C1=CC2=C(C=CN2)C=C1OS(=O)(=O)C(F)(F)F |
SMILES canonique |
C1=CC2=C(C=CN2)C=C1OS(=O)(=O)C(F)(F)F |
Synonymes |
1H-Indol-5-yl trifluoromethanesulfonate |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



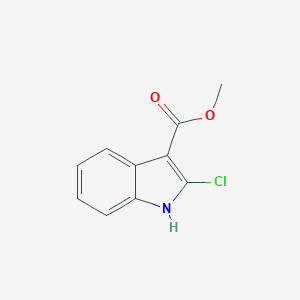
![2-[(3-Amino-2-pyridinyl)amino]-1-ethanol](/img/structure/B175461.png)
![[(2S)-piperidin-2-yl]methanamine](/img/structure/B175463.png)
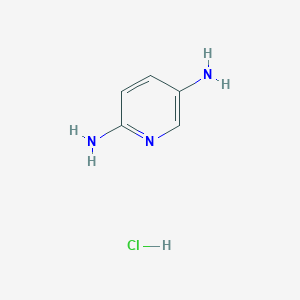
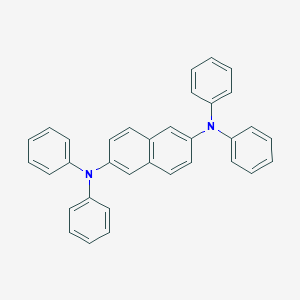
![3-Amino-5-phenyl-1-(2,2,2-trifluoroethyl)-1H-benzo[e][1,4]diazepin-2(3H)-one](/img/structure/B175471.png)
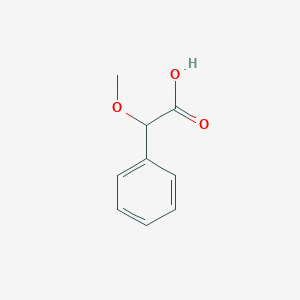
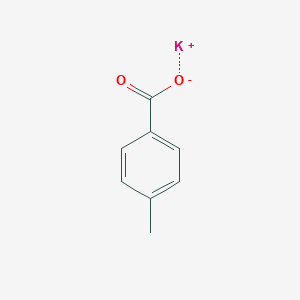

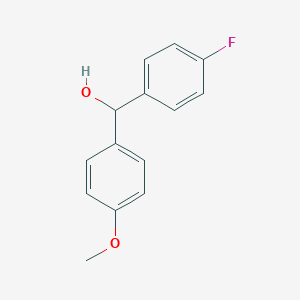
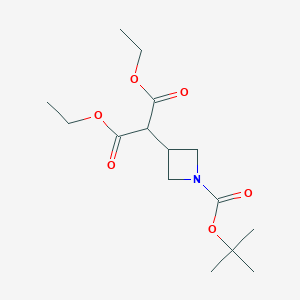
![1-{[(7-Hydroxy-2-oxo-2H-1-benzopyran-3-yl)acetyl]oxy}pyrrolidine-2,5-dione](/img/structure/B175493.png)
